molecular formula C10H6ClFN2O B13320549 3-(4-Chloro-1H-pyrazol-1-yl)-5-fluorobenzaldehyde

3-(4-Chloro-1H-pyrazol-1-yl)-5-fluorobenzaldehyde

Cat. No.: B13320549
M. Wt: 224.62 g/mol
InChI Key: SGVQIJIQYPTNIT-UHFFFAOYSA-N
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Description

3-(4-Chloro-1H-pyrazol-1-yl)-5-fluorobenzaldehyde is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chloro group at the 4-position of the pyrazole ring and a fluorobenzaldehyde moiety at the 5-position

Preparation Methods

The synthesis of 3-(4-Chloro-1H-pyrazol-1-yl)-5-fluorobenzaldehyde typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-diketones or β-ketoesters. For instance, 4-chloropyrazole can be prepared by reacting 4-chlorophenylhydrazine with ethyl acetoacetate.

    Introduction of the Fluorobenzaldehyde Moiety: The fluorobenzaldehyde group can be introduced through a formylation reaction. This can be achieved by reacting the pyrazole derivative with a fluorobenzaldehyde under appropriate conditions.

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques.

Chemical Reactions Analysis

3-(4-Chloro-1H-pyrazol-1-yl)-5-fluorobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group on the pyrazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted pyrazole derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

3-(4-Chloro-1H-pyrazol-1-yl)-5-fluorobenzaldehyde has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of pyrazole derivatives with biological molecules.

    Medicine: Pyrazole derivatives, including this compound, have shown potential in medicinal chemistry for the development of new drugs. They are investigated for their pharmacological properties and potential therapeutic applications.

    Industry: The compound can be used in the development of new materials and chemicals with specific properties, such as in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-1H-pyrazol-1-yl)-5-fluorobenzaldehyde involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, influencing their activity. The chloro and fluorobenzaldehyde groups can also contribute to the compound’s overall reactivity and binding affinity. These interactions can lead to changes in cellular processes and biological responses.

Comparison with Similar Compounds

3-(4-Chloro-1H-pyrazol-1-yl)-5-fluorobenzaldehyde can be compared with other similar compounds, such as:

    3-(4-Chloro-1H-pyrazol-1-yl)propanenitrile: This compound has a similar pyrazole ring but with a propanenitrile group instead of a fluorobenzaldehyde moiety.

    3-(4-Chloro-1H-pyrazol-1-yl)methylphenylamine: This compound features a methylphenylamine group instead of a fluorobenzaldehyde moiety.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H6ClFN2O

Molecular Weight

224.62 g/mol

IUPAC Name

3-(4-chloropyrazol-1-yl)-5-fluorobenzaldehyde

InChI

InChI=1S/C10H6ClFN2O/c11-8-4-13-14(5-8)10-2-7(6-15)1-9(12)3-10/h1-6H

InChI Key

SGVQIJIQYPTNIT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1N2C=C(C=N2)Cl)F)C=O

Origin of Product

United States

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